molecular formula C6H12N2O B13058961 (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one

(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B13058961
M. Wt: 128.17 g/mol
InChI Key: RYPUQUNUTILSAZ-YFKPBYRVSA-N
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Description

(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with significant importance in various scientific fields It is a derivative of pyrrolidinone, characterized by the presence of an aminomethyl group at the fourth position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidin-2-one and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the aminomethyl group. Common catalysts include acids or bases, depending on the specific reaction pathway.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Automated Purification Systems: Advanced purification systems are employed to streamline the purification process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in the treatment of various diseases, such as neurological disorders.

    Industry: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

(S)-4-(Aminomethyl)-1-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

    (S)-4-(Aminomethyl)-1-ethylpyrrolidin-2-one: This compound has an ethyl group instead of a methyl group, which may influence its chemical properties and biological activities.

    (S)-4-(Aminomethyl)-1-phenylpyrrolidin-2-one: The presence of a phenyl group can significantly alter the compound’s interactions with molecular targets.

    (S)-4-(Aminomethyl)-1-propylpyrrolidin-2-one: The propyl group may affect the compound’s solubility and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its chiral nature and the presence of the aminomethyl group make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

RYPUQUNUTILSAZ-YFKPBYRVSA-N

Isomeric SMILES

CN1C[C@@H](CC1=O)CN

Canonical SMILES

CN1CC(CC1=O)CN

Origin of Product

United States

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